molecular formula C9H7FO3 B12446927 (2E)-3-(2-Fluoro-4-hydroxyphenyl)prop-2-enoic acid

(2E)-3-(2-Fluoro-4-hydroxyphenyl)prop-2-enoic acid

Cat. No.: B12446927
M. Wt: 182.15 g/mol
InChI Key: FYJKSAQOWJFNMW-UHFFFAOYSA-N
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Description

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-4-hydroxybenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at a temperature range of 60-80°C.

Industrial Production Methods: Industrial production of (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

    Oxidation: Formation of 2-fluoro-4-hydroxybenzoic acid.

    Reduction: Formation of 3-(2-fluoro-4-hydroxyphenyl)propionic acid.

    Substitution: Formation of 3-(2-amino-4-hydroxyphenyl)acrylic acid or 3-(2-thio-4-hydroxyphenyl)acrylic acid.

Scientific Research Applications

(E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) are potential targets.

    Pathways Involved: The compound may inhibit the production of pro-inflammatory mediators by blocking the activity of COX and LOX enzymes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • (E)-3-(2-hydroxyphenyl)acrylic acid
  • (E)-3-(2-fluorophenyl)acrylic acid
  • (E)-3-(4-hydroxyphenyl)acrylic acid

Comparison:

  • Uniqueness: The presence of both fluorine and hydroxyl groups in (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid imparts unique chemical properties, such as increased reactivity and potential biological activity.
  • Differences: Compared to (E)-3-(2-hydroxyphenyl)acrylic acid, the fluorine atom in (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions.

Properties

IUPAC Name

3-(2-fluoro-4-hydroxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJKSAQOWJFNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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